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N-Formyl-val-gly-ser-glu - 75680-41-0

N-Formyl-val-gly-ser-glu

Catalog Number: EVT-13890509
CAS Number: 75680-41-0
Molecular Formula: C16H26N4O9
Molecular Weight: 418.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Formyl-val-gly-ser-glu, also known as Val-Gly-Ser-Glu, is a peptide composed of four amino acids: valine, glycine, serine, and glutamic acid. This compound is classified as a nonribosomal peptide, which indicates that it is synthesized by nonribosomal peptide synthetases rather than ribosomal mechanisms. Nonribosomal peptides often exhibit a range of biological activities, including antimicrobial and immunomodulatory effects. The specific sequence and structure of N-Formyl-val-gly-ser-glu contribute to its unique properties and potential applications in scientific research and medicine.

Source and Classification

N-Formyl-val-gly-ser-glu can be derived from various natural sources or synthesized in the laboratory. It is classified under the broader category of peptides, specifically those that are bioactive and involved in various physiological processes. The compound has been studied for its role in immune responses, particularly in relation to eosinophil chemotaxis, which is the movement of eosinophils towards sites of inflammation or infection.

Synthesis Analysis

Methods

The synthesis of N-Formyl-val-gly-ser-glu can be achieved through several methods:

  1. Solid-Phase Peptide Synthesis: This method involves the sequential addition of protected amino acids to a solid support. The N-terminal amino acid is first attached to the resin, followed by the coupling of subsequent amino acids using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt). After the complete sequence is assembled, deprotection steps are performed to yield the final peptide.
  2. Liquid-Phase Synthesis: In this approach, amino acids are reacted in solution. This method can be more challenging due to the need for purification at each step but allows for greater flexibility in reaction conditions.
  3. Enzymatic Synthesis: Utilizing enzymes such as proteases or ligases can facilitate the formation of peptide bonds under mild conditions. This method can be particularly useful for synthesizing complex peptides with specific modifications.

Technical Details

The technical aspects of synthesis involve careful control of reaction conditions such as pH, temperature, and concentration of reagents to ensure high yields and purity of the final product. The use of protecting groups is essential to prevent undesired reactions during synthesis.

Molecular Structure Analysis

Structure

N-Formyl-val-gly-ser-glu has a defined molecular structure characterized by its sequence of amino acids linked by peptide bonds. The molecular formula is C15H26N4O8C_{15}H_{26}N_{4}O_{8}, with a molecular weight of approximately 390.39 g/mol. The structure includes functional groups typical of amino acids, including carboxylic acids and amines.

Data

The compound's CAS number is 61756-22-7, which provides a unique identifier for chemical databases. Its structural representation can be visualized using software that models molecular geometry based on atomic connectivity.

Chemical Reactions Analysis

Reactions

N-Formyl-val-gly-ser-glu undergoes various chemical reactions typical for peptides:

  1. Hydrolysis: Under acidic or basic conditions, the peptide bond can be hydrolyzed, leading to the release of free amino acids.
  2. Acylation: The amine groups can react with acylating agents to form amides.
  3. Oxidation/Reduction: Functional groups within the peptide may undergo redox reactions depending on environmental conditions.

Technical Details

Reactions involving N-Formyl-val-gly-ser-glu require specific conditions to favor desired pathways while minimizing side reactions. For instance, controlling pH and temperature can significantly affect reaction rates and product distributions.

Mechanism of Action

Process

The mechanism of action for N-Formyl-val-gly-ser-glu primarily relates to its role in immune response modulation. It acts as an eosinophil chemotactic factor, attracting eosinophils to sites of inflammation or infection through specific receptor interactions on immune cells.

Data

Studies have shown that peptides like N-Formyl-val-gly-ser-glu can influence signaling pathways involved in immune cell activation and migration, thereby playing a role in allergic responses and other immunological functions.

Physical and Chemical Properties Analysis

Physical Properties

N-Formyl-val-gly-ser-glu appears as a white powder or crystalline solid. It is soluble in water and has moderate stability under standard laboratory conditions.

Chemical Properties

The compound exhibits typical properties associated with peptides:

  • Melting Point: Specific values may vary based on purity.
  • Solubility: Soluble in polar solvents like water; insoluble in non-polar solvents.
  • Stability: Generally stable under neutral pH but may degrade under extreme pH or temperature conditions.

Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight determination.

Applications

Scientific Uses

N-Formyl-val-gly-ser-glu has several applications in scientific research:

  1. Immunology: Used to study eosinophil behavior and immune responses.
  2. Pharmaceutical Development: Potential use as a therapeutic agent targeting eosinophilic disorders or allergic reactions.
  3. Bioconjugation Studies: Explored for site-specific modifications in protein engineering due to its reactive functional groups.
Molecular Synthesis and Enzymatic Regulation

Biosynthetic Pathways of N-Terminal Formylation

N-terminal formylation is a conserved process initiating with methionyl-tRNA formyltransferase (FMT), which catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to the methionyl moiety of initiator tRNA (tRNAfMet). While traditionally viewed as a hallmark of prokaryotic and organellar (mitochondrial/chloroplast) translation, recent evidence confirms FMT-mediated formylation occurs in the eukaryotic cytosol under specific stress conditions [1] [4] [8].

Role of Methionyl-tRNA Formyltransferase (FMT) in Prokaryotic and Eukaryotic Systems

  • Prokaryotic Systems: FMT is essential for initiating protein synthesis in bacteria. It formylates the N-terminal methionine of nascent polypeptides, creating N-formylmethionine (fMet). This modification serves as a recognition signal for the bacterial translational machinery and influences protein localization and stability [1].
  • Eukaryotic Systems: The paradigm of formylation being restricted to organelles has shifted. Mitochondrial FMT (e.g., Fmt1 in yeast) can transiently reside in the cytosol due to imperfect translocation efficiency. Critically, cytosolic FMT activity is stress-inducible (e.g., stationary phase, amino acid starvation) and regulated by the kinase Gcn2, which promotes Fmt1 retention and activation outside mitochondria. This leads to significant accumulation of Nt-formylated proteins, including peptides like fVGSE, within the cytosol [4] [8].

Cytosolic vs. Organellar Formylation Dynamics

  • Organellar Formylation: Within mitochondria and chloroplasts, formylation is coupled to organellar translation. The 13 mitochondrial DNA-encoded proteins in mammals are synthesized with Nt-fMet, mirroring the prokaryotic process [1] [9].
  • Cytosolic Formylation: Cytosolic formylation in eukaryotes is a regulated, stress-responsive process. It utilizes the same mitochondrial FMT enzyme but occurs on proteins/peptides synthesized by cytosolic ribosomes. The dynamics differ fundamentally:
  • Substrate Pool: Targets nuclear DNA-encoded proteins/peptides like fVGSE, not organellar-encoded proteins.
  • Regulation: Governed by cellular stress signaling (e.g., Gcn2 kinase) rather than constitutive organellar biogenesis [8].
  • Functional Consequence: Cytosolic Nt-formylation generates degradation signals (fMet/N-degrons) targeting proteins for proteasomal destruction via the fMet/N-end rule pathway, while also potentially generating bioactive peptides like fVGSE [8].

Table 1: Characteristics of Formylation Systems

FeatureProkaryotic FormylationEukaryotic Organellar FormylationEukaryotic Cytosolic Formylation
LocationCytosolMitochondria/ChloroplastsCytosol
FMT SourceBacterial gene productNuclear gene, imported into organelleMitochondrial FMT transient in cytosol
TriggerConstitutiveConstitutive (organellar translation)Stress (starvation, stationary phase)
Primary SubstratesAll nascent proteinsOrganelle-encoded proteinsCytosolic proteins/peptides (e.g., fVGSE)
Key RegulatorN/AN/AGcn2 kinase
Major FateTranslation initiation, Protein stabilityMaturation of OXPHOS complexesfMet/N-degron creation, Signaling peptides

Based on [1] [4] [8]

Post-Translational Modifications and Deformylation

The N-formyl group is not always permanent. Its removal is critical for protein maturation and function in many contexts and represents a key regulatory step for formylated peptides.

Peptide Deformylase (PDF) Activity and Substrate Specificity

  • Enzyme Class & Mechanism: PDFs are metalloproteases (specifically, zinc-dependent hydrolases) found in bacteria, organelles, and the eukaryotic cytosol. They catalyze the hydrolytic removal of the N-formyl group from fMet, generating free N-terminal methionine (Met) [1] [4] [9].
  • Substrate Specificity:
  • PDFs exhibit broad specificity but generally require an Nt-formyl group and show preference for small or hydrophobic residues adjacent to the formylated methionine. The residue in the P1' position (the first amino acid after the formylated Met) significantly influences efficiency [1] [9].
  • Human PDF (HsPDF) resides in mitochondria and is essential for processing mitochondrial DNA-encoded proteins (e.g., subunits of oxidative phosphorylation complexes). Its deformylation is crucial for their stability, assembly into complexes, and respiratory function [9].
  • Eukaryotic cytosolic PDF activity, potentially involving specific E3 ubiquitin ligases like Psh1 acting as fMet/N-recognins, directly targets Nt-formylated proteins for degradation rather than protein maturation. The deformylation might occur as part of the degradation process or be bypassed directly by ubiquitination of the formyl group [8].

Impact of PDF Inhibitors (e.g., Actinonin) on Formylated Protein Accumulation

  • Actinonin Mechanism: Actinonin is a potent, naturally occurring hydroxamate-based inhibitor that chelates the active site zinc ion of PDFs. It exhibits nanomolar affinity for both bacterial and human mitochondrial PDF (HsPDF) [5] [9] [10].
  • Consequences of Inhibition:
  • Bacteria: Actinonin disrupts the co-translational processing of nascent bacterial proteins. This leads to accumulation of Nt-formylated proteins/peptides, many of which act as potent neutrophil chemoattractants via formyl peptide receptors (FPRs). Sub-inhibitory concentrations of actinonin significantly increase the release of these pro-inflammatory formylated peptides [5].
  • Mitochondria (HsPDF Inhibition): Inhibition of HsPDF by actinonin or specific siRNA prevents the deformylation of mitochondrial-encoded proteins (e.g., COX1, COX2, COX3 of Complex IV; ND subunits of Complex I). This results in:
  • Reduced accumulation/stability of these proteins.
  • Impaired assembly of new respiratory chain complexes (I, III, IV, V).
  • Decreased mitochondrial oxygen consumption and ATP synthesis.
  • A metabolic shift towards aerobic glycolysis in affected cells [9].
  • Cytosolic Effects (Indirect): While actinonin primarily targets mitochondrial PDF, the accumulation of Nt-formylated peptides/proteins in the cytosol due to stress-induced Fmt1 activity would likely be stabilized by the absence of efficient cytosolic deformylase activity. These accumulated fMet-containing peptides (including potential signaling peptides like fVGSE) could then engage FPRs or the fMet/N-end rule pathway (via Psh1) more effectively [8] [5].

Table 2: Impact of Actinonin on PDF Function and Formylated Protein/Peptide Dynamics

SystemPrimary PDF TargetConsequence of Actinonin InhibitionDownstream Effects
BacteriaBacterial PDFAccumulation of Nt-formylated nascent proteins/peptides↑ Release of FPR agonists (e.g., fMLF); Enhanced neutrophil chemotaxis & activation [5]
Mammalian MitochondriaHsPDFAccumulation of Nt-formylated mtDNA-encoded proteins (e.g., COX1)↓ Stability of mt-proteins; ↓ New OXPHOS complex assembly; ↓ Respiration; ↑ Glycolysis [9]
Eukaryotic CytosolPutative fMet/N-recognin (e.g., Psh1)Indirect: Potential stabilization of stress-induced cytosolic Nt-formylated proteins/peptidesEngagement of fMet/N-end rule pathway (degradation) or FPR signaling (if secreted) [5] [8]

Properties

CAS Number

75680-41-0

Product Name

N-Formyl-val-gly-ser-glu

IUPAC Name

2-[[2-[[2-[(2-formamido-3-methylbutanoyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid

Molecular Formula

C16H26N4O9

Molecular Weight

418.40 g/mol

InChI

InChI=1S/C16H26N4O9/c1-8(2)13(18-7-22)15(27)17-5-11(23)19-10(6-21)14(26)20-9(16(28)29)3-4-12(24)25/h7-10,13,21H,3-6H2,1-2H3,(H,17,27)(H,18,22)(H,19,23)(H,20,26)(H,24,25)(H,28,29)

InChI Key

UQNZXXOXXUETEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)NC=O

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